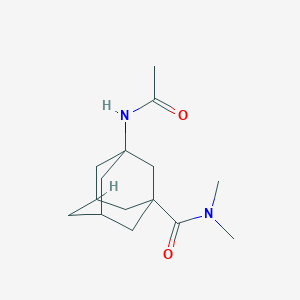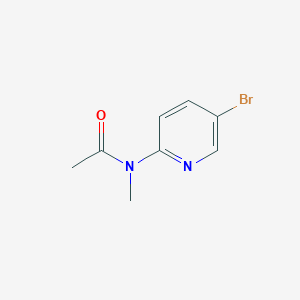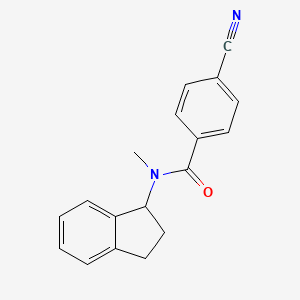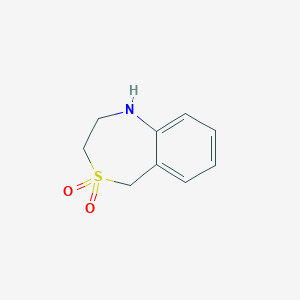
3-acetamido-N,N-dimethyladamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetamido-N,N-dimethyladamantane-1-carboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in the treatment of Alzheimer's disease and other related disorders. Memantine is a synthetic compound that was first synthesized in the 1960s by Eli Lilly and Company.
Wirkmechanismus
3-acetamido-N,N-dimethyladamantane-1-carboxamide works by binding to the NMDA receptor channel in a non-competitive manner. This means that it binds to a site on the receptor that is distinct from the glutamate binding site. By binding to the receptor channel, 3-acetamido-N,N-dimethyladamantane-1-carboxamide prevents the overactivation of the receptor by glutamate, which can cause excitotoxicity and neuronal damage. 3-acetamido-N,N-dimethyladamantane-1-carboxamide also modulates the activity of other neurotransmitter systems, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
3-acetamido-N,N-dimethyladamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, 3-acetamido-N,N-dimethyladamantane-1-carboxamide has been shown to improve cognitive function in patients with Alzheimer's disease and other related disorders. 3-acetamido-N,N-dimethyladamantane-1-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. 3-acetamido-N,N-dimethyladamantane-1-carboxamide has been shown to have a positive effect on neuronal plasticity, promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-acetamido-N,N-dimethyladamantane-1-carboxamide in lab experiments is its ability to block NMDA receptors in a non-competitive manner. This makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory. 3-acetamido-N,N-dimethyladamantane-1-carboxamide is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. One limitation of using 3-acetamido-N,N-dimethyladamantane-1-carboxamide in lab experiments is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on 3-acetamido-N,N-dimethyladamantane-1-carboxamide. One area of research is the development of new compounds that target the NMDA receptor in a more specific manner. Another area of research is the use of 3-acetamido-N,N-dimethyladamantane-1-carboxamide in combination with other drugs to treat neurodegenerative diseases. There is also ongoing research on the use of 3-acetamido-N,N-dimethyladamantane-1-carboxamide in the treatment of other conditions, such as depression, anxiety, and addiction. Finally, there is a need for further research on the long-term effects of 3-acetamido-N,N-dimethyladamantane-1-carboxamide use, particularly in elderly populations.
Synthesemethoden
3-acetamido-N,N-dimethyladamantane-1-carboxamide is synthesized from 1-adamantylamine, which is reacted with dimethylamine and acetic anhydride to form 1-adamantyl-N,N-dimethylacetamide. The resulting compound is then reacted with ammonium hydroxide to form 3-acetamido-N,N-dimethyladamantane-1-carboxamide. The synthesis method of 3-acetamido-N,N-dimethyladamantane-1-carboxamide is relatively simple and cost-effective, making it a popular compound for research purposes.
Wissenschaftliche Forschungsanwendungen
3-acetamido-N,N-dimethyladamantane-1-carboxamide is widely used in scientific research due to its ability to block NMDA receptors. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. By blocking NMDA receptors, 3-acetamido-N,N-dimethyladamantane-1-carboxamide can prevent the overactivation of glutamate receptors, which is associated with the progression of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 3-acetamido-N,N-dimethyladamantane-1-carboxamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
3-acetamido-N,N-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10(18)16-15-7-11-4-12(8-15)6-14(5-11,9-15)13(19)17(2)3/h11-12H,4-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHBYLNFAWAEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N,N-dimethyladamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)

![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)

